molecular formula C8H12O2 B14479989 6-Methyl-4-oxohept-5-enal CAS No. 65199-76-0

6-Methyl-4-oxohept-5-enal

Cat. No.: B14479989
CAS No.: 65199-76-0
M. Wt: 140.18 g/mol
InChI Key: HOXCORMEOKUFBF-UHFFFAOYSA-N
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Description

6-Methyl-4-oxohept-5-enal is an organic compound with the molecular formula C8H12O2 It is characterized by the presence of a methyl group, a ketone group, and an aldehyde group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-oxohept-5-enal can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpentanal with acetaldehyde, followed by oxidation. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the desired product is obtained.

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. For instance, the use of transition metal catalysts like rhodium or palladium can facilitate the formation of the compound through selective oxidation reactions. These methods are designed to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-4-oxohept-5-enal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The ketone and aldehyde groups can be reduced to their respective alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Grignard reagents or organolithium compounds under anhydrous conditions.

Major Products Formed:

    Oxidation: 6-Methyl-4-oxoheptanoic acid.

    Reduction: 6-Methyl-4-hydroxyhept-5-enal and 6-Methyl-4-oxohept-5-enol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-4-oxohept-5-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.

    Medicine: Research into its potential as a precursor for pharmaceuticals, especially those targeting metabolic pathways.

    Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.

Mechanism of Action

The mechanism by which 6-Methyl-4-oxohept-5-enal exerts its effects is primarily through its reactive carbonyl groups. These groups can form covalent bonds with nucleophiles, leading to various biochemical interactions. In biological systems, the compound may interact with enzymes such as aldehyde dehydrogenases, facilitating its conversion to other metabolites.

Comparison with Similar Compounds

  • 4-Methyl-2-nitro-5-oxohept-3-enal
  • 4-Methyl-5-oxo-2-nitrohept-3-enal
  • 4-Methyl-6-nitro-3-oxohept-4-enal
  • 6-Formyl-4-methyl-2-nitrohex-3-enal

Comparison: 6-Methyl-4-oxohept-5-enal is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Compared to its analogs, it may exhibit different reactivity patterns, making it suitable for specific applications in synthesis and research.

Properties

CAS No.

65199-76-0

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

6-methyl-4-oxohept-5-enal

InChI

InChI=1S/C8H12O2/c1-7(2)6-8(10)4-3-5-9/h5-6H,3-4H2,1-2H3

InChI Key

HOXCORMEOKUFBF-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)CCC=O)C

Origin of Product

United States

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